REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([OH:11])[C:5](=[CH:9][CH:10]=1)[C:6]([OH:8])=[O:7].[Na].NC1C=C(O)C(=CC=1)C([O-])=O.[K].NC1C=C(O)C(=CC=1)C([O-])=O.[Li].NC1C=C(O)C(=CC=1)C([O-])=O.CCl.[CH:50]1([CH3:60])[CH2:55][CH2:54][CH:53]([CH:56]([CH3:58])[CH3:57])[CH:52](Br)[CH2:51]1.C1(C)CCC(C(C)C)C(I)C1>[OH-].[Ag+]>[CH:50]1([CH3:60])[CH2:55][CH2:54][CH:53]([CH:56]([CH3:58])[CH3:57])[CH:52]([O:7][C:6](=[O:8])[C:5]2[C:4](=[CH:3][C:2]([NH2:1])=[CH:10][CH:9]=2)[OH:11])[CH2:51]1 |f:1.2,3.4,5.6,10.11,^1:11,23,35|
|
Name
|
alkali metal salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[OH-].[Ag+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(C(=O)O)=CC1)O
|
Name
|
sodium p-aminosalicylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na].NC=1C=C(C(C(=O)[O-])=CC1)O
|
Name
|
potassium p-aminosalicylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K].NC=1C=C(C(C(=O)[O-])=CC1)O
|
Name
|
lithium p-aminosalicylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li].NC=1C=C(C(C(=O)[O-])=CC1)O
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
menthyl halogen
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC(C(CC1)C(C)C)Br)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC(C(CC1)C(C)C)I)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to crystallize in an ice-chest
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC(C(CC1)C(C)C)OC(C=1C(O)=CC(=CC1)N)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |